1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[(5-chloropyridin-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSTZWZLAIEUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridine moiety is replaced by other nucleophiles.
Scientific Research Applications
Scientific Research Applications
The compound's unique structure enables a wide range of applications:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of new compounds with varied properties .
Biology
- Antimicrobial and Antiviral Properties : Research indicates that 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride exhibits antimicrobial activity against pathogens such as Mycobacterium tuberculosis and potential antiviral effects. Its mechanism involves binding to specific biological targets, modulating their activity .
Medicine
- Drug Development : The compound is under investigation for its therapeutic potential, particularly in treating bacterial infections and possibly in neurological disorders due to its interaction with neurotransmitter receptors .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Biological Chemistry explored the compound's efficacy against Mycobacterium tuberculosis. The findings indicated that it could inhibit bacterial growth effectively, suggesting its potential as a lead compound for new antibiotics.
Case Study 2: Neurological Implications
Research highlighted in Pharmacology & Therapeutics examined the compound's role as an allosteric modulator of metabotropic glutamate receptors. This modulation showed promise in preclinical models for anxiety and depression, indicating its therapeutic potential in psychiatric disorders .
Mechanism of Action
The mechanism of action of 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(5-Chloropyridin-2-yl)methyl]piperazine: This compound lacks the dihydrochloride moiety but shares similar structural features.
Piperazine derivatives: Other derivatives of piperazine may have different substituents, leading to variations in their chemical and biological properties.
Chloropyridine derivatives: Compounds containing the chloropyridine moiety may exhibit similar reactivity and applications.
Biological Activity
Introduction
1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H12ClN3·2HCl
- CAS Number : 3805301
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 236.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that compounds with a piperazine core, including 1-[(5-Chloropyridin-2-yl)methyl]piperazine, exhibit significant antibacterial properties. A study evaluating various piperazine derivatives found that they showed potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .
Table 1: Antimicrobial Efficacy of Piperazine Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Vibripiperazine A | 0.96 | Staphylococcus aureus |
| Compound X (analog) | 7.81 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In vitro studies utilizing the LPS-induced RAW264.7 macrophage model demonstrated that certain piperazine derivatives possess anti-inflammatory properties. Specifically, compounds similar to 1-[(5-Chloropyridin-2-yl)methyl]piperazine were shown to inhibit nitric oxide production effectively, indicating their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity of Piperazine Derivatives
| Compound Name | Inhibition Rate (%) at 1 μg/mL | Inhibition Rate (%) at 2 μg/mL |
|---|---|---|
| Vibripiperazine A | 86.87 | 94.48 |
| Compound Y (analog) | TBD | TBD |
Antineoplastic Activity
The compound has also been evaluated for its antineoplastic properties against various cancer cell lines. Studies have reported moderate cytotoxicity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901), with IC50 values indicating effective inhibition of cell growth .
Table 3: Cytotoxicity of Piperazine Derivatives
| Compound Name | IC50 (μM) in HeLa Cells | IC50 (μM) in SGC-7901 Cells |
|---|---|---|
| Vibripiperazine A | TBD | TBD |
| Compound Z (analog) | TBD | TBD |
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation pathways relevant to its antimicrobial and anti-inflammatory activities .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperazine derivatives:
- Antibacterial Efficacy : A comparative study highlighted the superior antibacterial activity of certain piperazine derivatives over traditional antibiotics like penicillin .
- Anti-inflammatory Effects : In an experiment assessing the anti-inflammatory potential, a derivative exhibited significant inhibition of nitric oxide production in macrophages, suggesting therapeutic implications for inflammatory diseases .
- Cytotoxicity : Research indicated that piperazine derivatives could effectively inhibit tumor cell proliferation, providing a basis for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a benzylideneacetone derivative with substituted hydrazine hydrochlorides in ethanol for 6–8 hours yields structurally similar pyrazoline derivatives . For dihydrochloride salt formation, treatment with HCl under anhydrous conditions is critical to avoid hydrolysis . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time, and stoichiometric ratios of reactants. Purity can be monitored via HPLC with UV detection at 254 nm .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and chloropyridinyl moiety (aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₆Cl₂N₃ requires m/z 276.07) .
- Elemental analysis : Ensure Cl⁻ content aligns with theoretical values (e.g., 25.7% for dihydrochloride salts) .
Q. What stability considerations are critical for long-term storage?
- Methodology : Store in airtight, light-resistant containers at 2–8°C. Anhydrous forms are prone to hygroscopic degradation; periodic Karl Fischer titration can monitor water content . Stability studies under accelerated conditions (40°C/75% RH for 6 months) help predict shelf life .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Reaction path searches using quantum chemical software (e.g., Gaussian) can identify favorable intermediates, such as the formation of Schiff bases during condensation reactions . Pair computational results with experimental validation via in-situ FTIR to track reaction progress .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects.
- Enzyme assays : Compare inhibition constants (Kᵢ) for aminopeptidase N or MMP-9, as structural analogs show IC₅₀ values ranging from 1–50 µM .
- Control experiments : Use known inhibitors (e.g., bestatin for aminopeptidase N) to validate assay conditions .
Q. How can structural analogs of this compound be designed to improve target selectivity?
- Methodology :
- Bioisosteric replacement : Substitute the chloropyridinyl group with fluorinated or nitro-pyridines to modulate electron-withdrawing effects .
- SAR studies : Compare analogs like 1-(2-pyrimidinyl)piperazine dihydrochloride (IC₅₀ = 8 µM for VEGFR2) to identify critical substituents .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like kinase domains .
Data Comparison and Contradictions
| Parameter | Reported Values | Source |
|---|---|---|
| Melting Point | 215–220°C (decomp.) | |
| Solubility (H₂O) | 50 mg/mL (anhydrous) vs. 10 mg/mL (hydrate) | |
| LogP | 1.2 (predicted) vs. 1.8 (experimental) |
Resolution : Discrepancies in solubility may arise from hydrate vs. anhydrous forms. Use thermogravimetric analysis (TGA) to confirm hydration state .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
